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Compound of Interest

(7-Bromo-2,3-dihydrobenzofuran-
Compound Name:
2-yl)methanol

Cat. No.: B591792

An In-depth Technical Guide to (7-Bromo-2,3-
dihydrobenzofuran-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical
properties of the compound (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol. Due to the
limited availability of experimental data in peer-reviewed literature, this document primarily
presents computed properties sourced from reputable chemical databases. Furthermore, a
proposed synthetic pathway is outlined based on established methodologies for analogous
structures.

Core Compound Properties

(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol, with the CAS Number 852110-51-1, is a
halogenated derivative of dihydrobenzofuran.[1] Its core structure consists of a bromo-
substituted benzene ring fused to a dihydrofuran ring, with a hydroxymethyl group attached at
the 2-position of the dihydrofuran ring. This combination of a rigid heterocyclic scaffold and
functional groups suggests its potential as a building block in medicinal chemistry and materials
science.

Physical and Chemical Data
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The following tables summarize the available quantitative data for (7-Bromo-2,3-
dihydrobenzofuran-2-yl)methanol. It is critical to note that the majority of these values are
computationally predicted and await experimental verification.

Identifier Value Source
(7-bromo-2,3-dihydro-1-
IUPAC Name PubChem[1]
benzofuran-2-yl)ymethanol
CAS Number 852110-51-1 PubChem[1]
Molecular Formula CoHoBro:2 PubChem[1]
Molecular Weight 229.07 g/mol PubChem[1]
Canonical SMILES C1C(OC2=C1C=CC=C2Br)CO  PubChem[1]
KDCRSIHHGGSDPJ-
InChl Key PubChem[1]
UHFFFAOYSA-N
Computed Physicochemical
_ Value Source
Properties
XLogP3 1.9 PubChem[1]
Hydrogen Bond Donor Count 1 PubChem[1]
Hydrogen Bond Acceptor
2 PubChem[1]
Count
Rotatable Bond Count 1 PubChem[1]
Exact Mass 227.97859 Da PubChem[1]
Monoisotopic Mass 227.97859 Da PubChem[1]
Topological Polar Surface Area  29.5 A2 PubChem[1]
Heavy Atom Count 12 PubChem[1]
Complexity 163 PubChem[1]
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At present, experimental data for properties such as melting point, boiling point, and solubility
are not available in the public domain. Commercial suppliers may hold such data, and it is
recommended to consult their specifications for further information.

Proposed Synthetic Pathway

While a specific, detailed experimental protocol for the synthesis of (7-Bromo-2,3-
dihydrobenzofuran-2-yl)methanol is not documented in readily accessible literature, a
plausible synthetic route can be conceptualized based on established methods for the
synthesis of related 2,3-dihydrobenzofuran derivatives. A potential two-step approach is
outlined below.

Step 2: Reductive Cyclization

Step 1: O-Allylation Reducing Agent (e.g., NaBH4)

(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

Allyl bromide

YISO MM 2 :romo-s-(alyioxy)penzaldehyde
Solvent (e.g., Acetone)

2-Bromo-6-(allyloxy)benzaldehyde

2-Bromo-6-formylphenol

Click to download full resolution via product page

Caption: Proposed two-step synthesis of the target compound.

Methodological Considerations for the Proposed
Synthesis:

o Step 1: O-Allylation of 2-Bromo-6-formylphenol: The synthesis would likely commence with
the O-allylation of a suitable starting material, such as 2-bromo-6-formylphenol. This reaction
is typically carried out in the presence of a base like potassium carbonate in a polar aprotic
solvent such as acetone. The allyl group is introduced via reaction with an allyl halide, for
instance, allyl bromide.
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Step 2: Reductive Cyclization: The resulting 2-bromo-6-(allyloxy)benzaldehyde would then
undergo a reductive cyclization. Treatment with a reducing agent, for example, sodium
borohydride in an alcoholic solvent like methanol, would reduce the aldehyde to the
corresponding alcohol. This intermediate could then undergo an intramolecular cyclization to
form the dihydrofuran ring, yielding the final product, (7-Bromo-2,3-dihydrobenzofuran-2-
yl)methanol. The precise conditions, including temperature and reaction time, would require
empirical optimization.

Spectroscopic Characterization (Predicted)

Although experimental spectral data is not available, a general expectation for the key

spectroscopic features can be outlined:

'H NMR: The spectrum would be expected to show characteristic signals for the aromatic
protons on the brominated benzene ring, the diastereotopic protons of the methylene group
in the dihydrofuran ring, the proton at the chiral center (C2), and the protons of the
hydroxymethyl group. The coupling patterns would be complex due to the fused ring system
and the chiral center.

13C NMR: The spectrum should display nine distinct carbon signals corresponding to the nine
carbon atoms in the molecule. The chemical shifts would be indicative of the aromatic,
aliphatic, and alcohol carbons.

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak
(M+) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of
a bromine atom. Fragmentation patterns would likely involve the loss of the hydroxymethyl
group and cleavage of the dihydrofuran ring.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a broad absorption
band in the region of 3200-3600 cm~1 corresponding to the O-H stretching of the alcohol
group. Aromatic C-H and C=C stretching vibrations, as well as C-O and C-Br stretching
bands, would also be present.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature regarding the biological

activity or the involvement of (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol in any
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signaling pathways. However, the benzofuran and dihydrobenzofuran scaffolds are present in a
wide range of biologically active natural products and synthetic compounds, exhibiting activities
such as antimicrobial, anti-inflammatory, and anticancer effects. Therefore, this compound
could be of interest for screening in various biological assays.

Experimental Workflow for Characterization

Should this compound be synthesized or acquired, a standard workflow for its characterization
would be as follows:

Synthesized/Acquired Compound

Purification
(e.g., Column Chromatography)

Y

Purity Analysis

| (e.g., HPLC, LC-MS) |
Y Y l
(—

KStructural Elucidation [Determination of Physical Properties Biological Activity Screening

\ Y Y Y Y

1H and *C NMR (Mass Spectrometry) Infrared Spectroscopa (Melting PoinD Solubility Studies

Click to download full resolution via product page
Caption: A standard workflow for the characterization and evaluation of a novel compound.

This workflow ensures the purity and confirms the chemical structure of the compound before
proceeding to the evaluation of its physical properties and potential biological activities.

Conclusion
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(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol is a compound with potential applications in
various fields of chemical research, particularly in the development of novel pharmaceuticals
and functional materials. While there is a significant lack of experimentally determined data for
this specific molecule, this guide provides a summary of its computed properties and a
plausible route for its synthesis. Further experimental investigation is crucial to fully
characterize this compound and explore its potential. Researchers are encouraged to perform
the necessary experimental work to validate the predicted data and to screen for biological
activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b591792?utm_src=pdf-body
https://www.benchchem.com/product/b591792?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/7-Bromo-2_3-dihydrobenzofuran-2-yl_methanol
https://pubchem.ncbi.nlm.nih.gov/compound/7-Bromo-2_3-dihydrobenzofuran-2-yl_methanol
https://www.benchchem.com/product/b591792#physical-and-chemical-properties-of-7-bromo-2-3-dihydrobenzofuran-2-yl-methanol
https://www.benchchem.com/product/b591792#physical-and-chemical-properties-of-7-bromo-2-3-dihydrobenzofuran-2-yl-methanol
https://www.benchchem.com/product/b591792#physical-and-chemical-properties-of-7-bromo-2-3-dihydrobenzofuran-2-yl-methanol
https://www.benchchem.com/product/b591792#physical-and-chemical-properties-of-7-bromo-2-3-dihydrobenzofuran-2-yl-methanol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b591792?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b591792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b591792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

